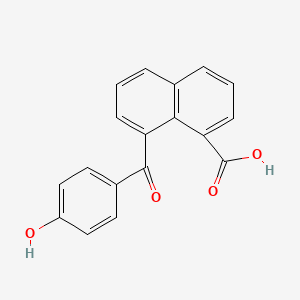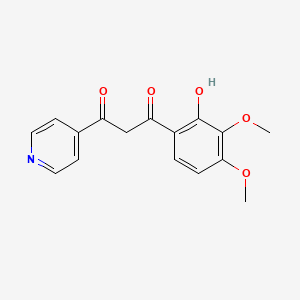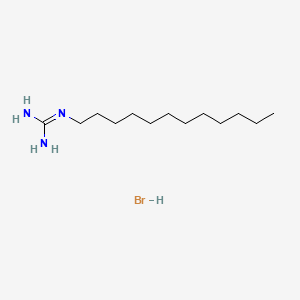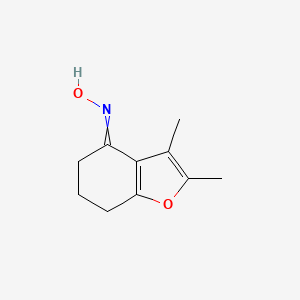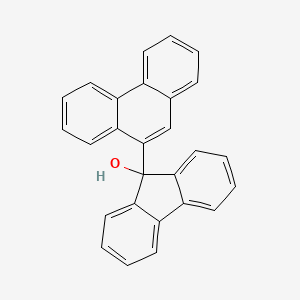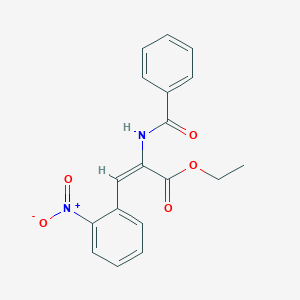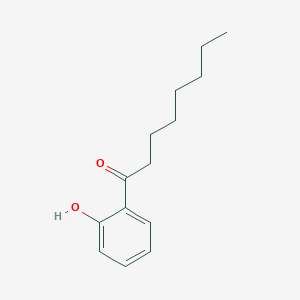
Bismuthine, (acetyloxy)diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuthine, (acetyloxy)diphenyl- is an organobismuth compound characterized by the presence of bismuth, acetyl, and diphenyl groups. Organobismuth compounds are known for their unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. Bismuthine, (acetyloxy)diphenyl- is particularly interesting due to its potential use in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bismuthine, (acetyloxy)diphenyl- typically involves the reaction of bismuth trichloride with diphenylacetyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
BiCl3+3C6H5COCl→Bi(C6H5CO)3+3HCl
Industrial Production Methods
Industrial production of Bismuthine, (acetyloxy)diphenyl- may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes purification steps such as recrystallization or column chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bismuthine, (acetyloxy)diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth(V) derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of bismuth.
Substitution: The acetyl and diphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products
Oxidation: Bismuth(V) derivatives.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Various substituted organobismuth compounds.
Wissenschaftliche Forschungsanwendungen
Bismuthine, (acetyloxy)diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bismuthine, (acetyloxy)diphenyl- involves its interaction with molecular targets through coordination chemistry. The bismuth center can coordinate with various ligands, influencing the reactivity and stability of the compound. The pathways involved include:
Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Reactive oxygen species (ROS) generation: The compound can induce oxidative stress in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylbismuthine: Another organobismuth compound with similar chemical properties.
Bismuthinidene: A class of organobismuth compounds with a different structural framework.
Eigenschaften
CAS-Nummer |
4723-24-4 |
|---|---|
Molekularformel |
C14H13BiO2 |
Molekulargewicht |
422.23 g/mol |
IUPAC-Name |
diphenylbismuthanyl acetate |
InChI |
InChI=1S/2C6H5.C2H4O2.Bi/c2*1-2-4-6-5-3-1;1-2(3)4;/h2*1-5H;1H3,(H,3,4);/q;;;+1/p-1 |
InChI-Schlüssel |
GQDHGSXQYMVUJR-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)O[Bi](C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


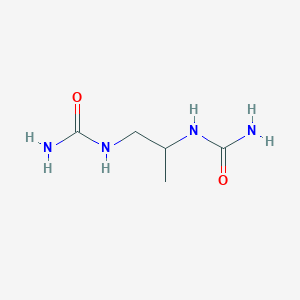
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
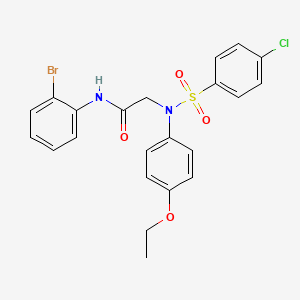
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
